molecular formula C24H24N2O B11503184 1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)-

1H-Benzoimidazole, 2-benzyl-1-(4-propoxybenzyl)-

Cat. No.: B11503184
M. Wt: 356.5 g/mol
InChI Key: POPNKAAAVJALPN-UHFFFAOYSA-N
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Description

2-BENZYL-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a benzyl group and a propoxyphenylmethyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method is the condensation of 2-aminobenzylamine with 4-propoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZYL-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-BENZYL-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-BENZYL-1H-BENZODIAZOLE: Lacks the propoxyphenylmethyl group, leading to different chemical and biological properties.

    1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the benzyl group, which may affect its reactivity and interactions with biological targets.

Uniqueness

2-BENZYL-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzyl and propoxyphenylmethyl groups, which contribute to its distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-benzyl-1-[(4-propoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O/c1-2-16-27-21-14-12-20(13-15-21)18-26-23-11-7-6-10-22(23)25-24(26)17-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3

InChI Key

POPNKAAAVJALPN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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